molecular formula C10H16N4O B2676378 (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one CAS No. 2031242-51-8

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one

Cat. No.: B2676378
CAS No.: 2031242-51-8
M. Wt: 208.265
InChI Key: PACLKHBNVQVCHW-CBAPKCEASA-N
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Description

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one is a lactam-containing compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidin-2-one ring substituted with an amino group and a methylimidazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one typically involves the following steps:

    Formation of the Piperidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the 5-position of the piperidin-2-one ring.

    Attachment of the Methylimidazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one: shares structural similarities with other lactam-containing compounds and piperidine derivatives.

Uniqueness

  • The presence of both the amino group and the methylimidazolyl group in the piperidin-2-one ring makes this compound unique. These functional groups contribute to its distinct chemical properties and potential applications.

Properties

IUPAC Name

(5S,6S)-5-amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-6-5-12-10(13)9-7(11)3-4-8(15)14(9)2/h5-7,9H,3-4,11H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACLKHBNVQVCHW-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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